molecular formula C4H10N2O B12986023 (S)-Morpholin-3-amine

(S)-Morpholin-3-amine

Cat. No.: B12986023
M. Wt: 102.14 g/mol
InChI Key: CIVIECWFUYWCKU-BYPYZUCNSA-N
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Description

(S)-Morpholin-3-amine is an organic compound with the molecular formula C4H10N2O It is a chiral amine derivative of morpholine, featuring a morpholine ring with an amine group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Morpholin-3-amine can be synthesized through several methods. One common approach involves the reduction of (S)-3-nitromorpholine using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, yielding this compound with high enantiomeric purity.

Another synthetic route involves the reductive amination of morpholine-3-carboxaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method also provides good yields and enantiomeric excess.

Industrial Production Methods

In an industrial setting, this compound is often produced via catalytic hydrogenation of (S)-3-nitromorpholine. This process is scalable and can be optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of this production method.

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Oxo derivatives of morpholine.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted morpholine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-Morpholin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (S)-Morpholin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the chiral amine group.

    ®-Morpholin-3-amine: The enantiomer of (S)-Morpholin-3-amine, with different stereochemistry.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in various applications. Its ability to participate in diverse chemical reactions and its potential for enantioselective synthesis make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(3S)-morpholin-3-amine

InChI

InChI=1S/C4H10N2O/c5-4-3-7-2-1-6-4/h4,6H,1-3,5H2/t4-/m0/s1

InChI Key

CIVIECWFUYWCKU-BYPYZUCNSA-N

Isomeric SMILES

C1COC[C@H](N1)N

Canonical SMILES

C1COCC(N1)N

Origin of Product

United States

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